molecular formula C15H16ClN3O5S B3012180 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 838811-67-9

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No. B3012180
CAS RN: 838811-67-9
M. Wt: 385.82
InChI Key: FXIKSKGBJSXUFX-UHFFFAOYSA-N
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Description

The compound , 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(morpholin-4-ylsulfonyl)benzamide, is a chemical entity that appears to be related to a class of compounds with potential antitumor activity. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential biological activities. For instance, compounds with morpholino groups and chlorinated aromatic rings, as seen in the titles of the papers, suggest a focus on synthesizing molecules that could inhibit the proliferation of cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with 2,6-difluorobenzonitrile, which undergoes amination with morpholine. This is followed by cyclization with hydrazine hydrate to form the core indazole structure. The final step is a condensation reaction with an isocyanato-substituted benzene derivative to introduce the chloro and trifluoromethyl or trifluoromethoxy groups . This method suggests that the synthesis of the compound might also involve similar steps, such as amination, cyclization, and condensation reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using crystallography. For example, one of the compounds crystallizes in the monoclinic system with specific lattice parameters . This level of detail indicates that the molecular structure of the compound could also be determined using similar crystallographic techniques to understand its geometry and conformation, which are crucial for its biological activity.

Chemical Reactions Analysis

The compounds discussed in the papers are likely to undergo chemical reactions typical of amides, indazoles, and morpholines. These could include hydrolysis of the amide bond, nucleophilic substitution reactions at the morpholine sulfur, and electrophilic substitution reactions on the aromatic rings . The presence of electron-withdrawing groups such as chloro and trifluoromethyl may influence the reactivity of the aromatic system.

Physical and Chemical Properties Analysis

While the papers do not provide specific physical and chemical properties of the compounds, we can infer that properties such as solubility, melting point, and stability would be influenced by the presence of the morpholino group, the substituted benzamide moiety, and the overall molecular architecture . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds, affecting their potential as drug candidates.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research on compounds with structures similar to 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(morpholin-4-ylsulfonyl)benzamide has shown that these molecules can possess significant antimicrobial and antitubercular properties. Compounds containing morpholine moieties and benzamide derivatives have been synthesized and tested for their effectiveness against various microbial strains, indicating their potential as templates for developing new antimicrobial agents (Bektaş et al., 2010); (Rao & Subramaniam, 2015).

Anticonvulsant and Antidepressant Effects

Some derivatives of benzamide and morpholine have been explored for their anticonvulsant and antidepressant activities. These studies indicate that by modifying the chemical structure, it is possible to enhance the neuroprotective effects of these compounds, offering a pathway to develop new treatments for neurological conditions (Edafiogho et al., 1992); (Donskaya et al., 2004).

Anticancer Properties

Research involving compounds similar to 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(morpholin-4-ylsulfonyl)benzamide has also highlighted their potential anticancer activities. The synthesis and structural analysis of these compounds reveal their capacity to inhibit the proliferation of certain cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Ji et al., 2018).

Corrosion Inhibition

Additionally, derivatives of benzoxazine, a related compound class, have been studied for their corrosion inhibition properties. These studies demonstrate the potential of morpholine-containing compounds in protecting metals from corrosion, which has implications for industrial applications (Kadhim et al., 2017).

properties

IUPAC Name

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O5S/c1-10-8-14(18-24-10)17-15(20)11-2-3-12(16)13(9-11)25(21,22)19-4-6-23-7-5-19/h2-3,8-9H,4-7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIKSKGBJSXUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(morpholin-4-ylsulfonyl)benzamide

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